Methyl4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate
Description
Methyl 4-hydroxybenzo[4,5]thieno[3,2-c]pyridine-3-carboxylate is a fused heterocyclic compound featuring a thieno[3,2-c]pyridine core substituted with a hydroxyl group at position 4 and a methyl ester at position 2. This scaffold is part of the broader thienoquinoline family, which is renowned for its diverse pharmacological properties, including anticancer, antibacterial, and kinase inhibitory activities .
Properties
IUPAC Name |
methyl 4-hydroxy-[1]benzothiolo[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-13(16)10-11(15)12-8(6-14-10)7-4-2-3-5-9(7)18-12/h2-6,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXNKVXGTFTSOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C3=CC=CC=C3SC2=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate serves as an essential intermediate in the synthesis of more complex organic compounds. Its unique structural features allow for the development of derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Biological Applications
Investigated Biological Activities
Research has indicated potential biological activities associated with this compound, particularly its anti-inflammatory properties. Studies have explored its effects on various inflammatory pathways, suggesting that it may play a role in modulating immune responses.
Antitumor Activity
Recent investigations into the antitumor potential of derivatives of thieno[3,2-C]pyridine have shown promising results. For instance, a study evaluated the activity of a related compound against triple-negative breast cancer cells (MDA-MB-231) using in vivo models. The findings demonstrated a significant reduction in tumor size and cellular proliferation, indicating potential therapeutic benefits for cancer treatment .
Medicinal Chemistry
Therapeutic Potential
The compound has been explored as a candidate for developing new therapeutic agents. Its structural characteristics make it suitable for modifications that enhance its efficacy against specific diseases. Research has focused on its role as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Industrial Applications
Material Development
In addition to its biological applications, methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate is utilized in the development of new materials. Its chemical properties facilitate the creation of advanced polymers and coatings that exhibit desirable characteristics such as enhanced durability and resistance to environmental factors.
Data Table: Summary of Applications
| Field | Application | Notes |
|---|---|---|
| Chemistry | Building block for complex molecules | Essential intermediate for organic synthesis |
| Biology | Anti-inflammatory research | Investigated for modulation of immune responses |
| Medicine | Therapeutic agent development | PDE4 inhibitor; potential treatment for asthma and COPD |
| Industrial | Material development | Used in advanced polymers and coatings |
| Cancer Research | Antitumor activity | Significant reduction in tumor size observed in studies |
Case Studies
- Antitumor Activity Study
- PDE4 Inhibition Research
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
Key Observations :
- Core Heterocycle: Thieno[3,2-c]pyridine vs. thieno[3,2-d]pyrimidine or fused imidazo systems. Pyridine-based cores may exhibit different π-π stacking interactions compared to pyrimidine derivatives .
Key Observations :
- Anticancer Potential: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate demonstrates cytotoxicity against MCF-7 cells (IC50 ~12 µM), likely due to kinase inhibition . The target compound’s hydroxyl group may enhance solubility but reduce membrane permeability compared to chlorinated analogues.
- Antimicrobial Activity : Imidazo-fused systems show broad-spectrum antimicrobial effects, suggesting that additional heteroatoms (e.g., nitrogen) enhance target selectivity .
Key Observations :
- Efficiency : Suzuki-Miyaura coupling enables precise introduction of aryl/alkenyl groups, while one-pot methods reduce purification steps .
- Challenges : The target compound’s hydroxyl group may require protection/deprotection strategies during synthesis, complicating its preparation compared to halogenated analogues.
Biological Activity
Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate, with the CAS number 1133435-56-9, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₉NO₃S
- Molecular Weight : 259.28 g/mol
- Structure : The compound features a thieno[3,2-c]pyridine core with a carboxylate group and a hydroxy substituent.
Antimicrobial Activity
Research indicates that compounds related to thieno[3,2-c]pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidin-4-one display considerable antibacterial and antimycobacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
Key Findings:
- In Vitro Studies : Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate was tested against various microbial strains. The minimum inhibitory concentration (MIC) was determined for this compound alongside reference standards.
- Mechanism of Action : The thienopyridine structure is critical for its antimicrobial efficacy. The presence of specific substituents at certain positions enhances activity against pathogens like Escherichia coli and Staphylococcus aureus .
Study 1: Antibacterial Efficacy
In a comparative study involving several thieno derivatives, Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The study utilized a series of structural modifications to optimize the biological activity of the compounds .
Study 2: Toxicity Assessment
Further investigations assessed the toxicity of the most potent derivatives using hemolytic assays. Results indicated that Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate exhibited low toxicity up to concentrations of 200 µmol/L .
Comparative Biological Activity Table
| Compound Name | Structure Type | Antimicrobial Activity | Toxicity Level |
|---|---|---|---|
| Methyl 4-hydroxybenzo[4,5]thieno[3,2-C]pyridine-3-carboxylate | Thienopyridine derivative | High | Low (200 µmol/L) |
| N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide | Thienopyrimidine derivative | Moderate | Moderate |
| 3-substituted-5-(2-furanyl)-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one | Thienopyrimidine derivative | High | Low |
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize methyl 4-hydroxybenzo[4,5]thieno[3,2-c]pyridine-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclocondensation or heterocyclization strategies. For example, 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives can undergo cyclocondensation with aldehydes in ethanol, followed by heterocyclization using glacial acetic acid and DMSO to form the thieno[3,2-c]pyridine core . The Gewald reaction is another key method, where ethyl 2-cyanoacetate, elemental sulfur, and a ketone (e.g., N-acetyl-4-piperidone) react under basic conditions (e.g., triethylamine) to yield intermediates like ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate . Optimization includes:
- Adjusting solvent polarity (e.g., ethanol vs. acetonitrile) to control reaction kinetics.
- Modifying acid catalysts (e.g., acetic acid) to enhance cyclization efficiency.
- Monitoring reaction time and temperature to minimize side products.
Yields exceeding 80% are achievable with rigorous purification (e.g., column chromatography) .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and aromaticity in the thienopyridine core. For example, methyl ester protons appear as singlets near δ 3.8–4.0 ppm, while hydroxybenzoate protons show deshielded aromatic signals .
- Infrared (IR) Spectroscopy: Carboxylate C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3200 cm⁻¹) validate functional groups .
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate derivatives .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula accuracy (e.g., C₁₄H₁₃NO₃S for the methyl ester derivative) .
Advanced: How do structural modifications at the 2- and 6-positions of the thieno[3,2-c]pyridine scaffold influence biological activity?
Answer:
- 2-Position Substitutions: Introducing thiourea or mercapto groups (e.g., via phenylisothiocyanate) enhances enzyme inhibition. For example, 2-mercapto derivatives exhibit potent acetylcholinesterase (AChE) inhibition (IC₅₀ < 1 µM) due to thiol-mediated covalent binding .
- 6-Position Modifications: Benzyl or triphenylmethyl groups improve lipophilicity, aiding blood-brain barrier penetration for central nervous system targets. However, bulky substituents may reduce solubility, necessitating pro-drug strategies .
- Methyl vs. Ethyl Esters: Methyl esters generally show higher metabolic stability than ethyl analogs, as evidenced by in vitro microsomal assays .
Advanced: How can researchers resolve contradictory data regarding the compound’s tyrosinase inhibition efficacy across studies?
Answer:
Contradictions often arise from assay variability or structural analogs. Methodological considerations include:
- Standardized Assay Conditions: Use mushroom tyrosinase (vs. human recombinant) with L-DOPA as a substrate at pH 6.8 to ensure reproducibility .
- Control for Autoxidation: Include antioxidants (e.g., ascorbic acid) to distinguish enzyme inhibition from substrate oxidation artifacts.
- Structure-Activity Relationship (SAR) Analysis: Compare IC₅₀ values of analogs (e.g., 2-substituted vs. 6-substituted derivatives) to identify critical pharmacophores .
For example, 2-hydroxybenzoate derivatives show stronger inhibition (IC₅₀ ~ 5 µM) than methyl esters due to chelation of the copper active site .
Advanced: What computational and experimental approaches are used to predict the compound’s binding modes with biological targets?
Answer:
- Molecular Docking: Software like AutoDock Vina models interactions with enzymes (e.g., AChE or tyrosinase). The methyl ester’s carboxylate group often forms hydrogen bonds with catalytic residues (e.g., His263 in tyrosinase) .
- Molecular Dynamics (MD) Simulations: Assess binding stability over time; simulations >100 ns are recommended to evaluate conformational shifts .
- Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (Kd) and stoichiometry, complementing docking predictions .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Hazard Classification: Classified as a laboratory chemical with no specific toxicity data, but assume acute toxicity (Category 4) based on structural analogs .
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Waste Disposal: Segregate organic waste and neutralize acidic byproducts (e.g., glacial acetic acid) before disposal .
Advanced: How can researchers design multi-step syntheses to incorporate this compound into polycyclic systems for drug discovery?
Answer:
- Convergent Synthesis: Combine the thienopyridine core with pre-functionalized fragments (e.g., pyrazolo[4,3-e]pyrimidines) via Ullmann or Suzuki couplings .
- One-Pot Reactions: Utilize microwave-assisted conditions to fuse imidazo[1,2-c]pyridine moieties, reducing step count and improving yields (e.g., 85% under microwave vs. 51% thermally) .
- Post-Functionalization: Introduce bioisosteres (e.g., trifluoromethyl groups) via electrophilic substitution, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
